molecular formula C11H11FO3 B12099311 Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate

Cat. No.: B12099311
M. Wt: 210.20 g/mol
InChI Key: ZVURGPILZWDESG-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C11H11O3F It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate typically involves the reaction of 3-fluorophenylacetic acid with oxetane-3-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the esterification is carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction mixture is then refluxed, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(3-fluorophenyl)oxetane-3-carboxylic acid.

    Reduction: Formation of 3-(3-fluorophenyl)oxetane-3-methanol.

    Substitution: Formation of 3-(3-aminophenyl)oxetane-3-carboxylate.

Scientific Research Applications

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-phenyl-oxetane-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Methyl 3-(4-fluorophenyl)oxetane-3-carboxylate: The fluorine atom is positioned differently, affecting the compound’s chemical properties and interactions.

    Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)oxetane-3-carboxylate

InChI

InChI=1S/C11H11FO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3

InChI Key

ZVURGPILZWDESG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)C2=CC(=CC=C2)F

Origin of Product

United States

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